molecular formula C6H13NO B146044 2-Piperidinemethanol CAS No. 3433-37-2

2-Piperidinemethanol

Cat. No.: B146044
CAS No.: 3433-37-2
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-UHFFFAOYSA-N
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Description

2-Piperidinemethanol (CAS 3433-37-2, molecular formula C₆H₁₃NO) is a heterocyclic alcohol featuring a six-membered piperidine ring with a hydroxymethyl group at the 2-position. Its molecular weight is 115.17 g/mol, and it is characterized by a melting point of 340 K and a boiling point of 374.2 K at 0.008 bar . Key applications include:

  • Organic Synthesis: As a building block for benzofused tricyclic sultams via Mitsunobu alkylation and SNAr O-arylation reactions .
  • Analytical Chemistry: Stabilization of aldehydes in air, particularly for NIOSH/OSHA protocols, though stability concerns exist for unsaturated aldehydes like acrolein .
  • Medicinal Chemistry: Derivatives exhibit β-cell protective activity in pancreatic INS-1 cells under endoplasmic reticulum stress .
  • Natural Product Isolation: Found in Fagopyrum species (e.g., Tartary buckwheat) and identified as an allelochemical in buckwheat cultivars .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by hydrogenation of 2-piperidone in the presence of a suitable catalyst, such as palladium on carbon. The process involves high-pressure hydrogen gas and elevated temperatures to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to piperidine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-Piperidinemethanol is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as a crucial intermediate in developing various drug classes, particularly analgesics and anti-inflammatory agents.

Key Findings:

  • Synthesis of CNS Agents : Research indicates that derivatives of this compound exhibit central nervous system (CNS) depressant activities. For example, compounds synthesized from this intermediate demonstrated reduced locomotor activity in mice, suggesting potential applications in treating CNS disorders .
  • Analgesic Development : The compound is integral in synthesizing pain-relieving medications, with studies highlighting its effectiveness in creating novel analgesics .

Neurochemistry

In neurochemistry, this compound is utilized to investigate neurotransmitter systems. Its derivatives are studied for their interactions with various receptors, providing insights into drug mechanisms targeting neurological disorders.

Case Study:

  • A study synthesized 3-substituted derivatives from this compound that were evaluated for their CNS effects. The results indicated that structural modifications could enhance pharmacological activity, making these derivatives potential candidates for further development in neuropharmacology .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing novel polymers and materials.

Applications:

  • Polymer Synthesis : Research has explored the use of this compound in creating flexible and durable polymeric materials. These materials have potential applications in various industries, including packaging and construction .

Biochemical Research

In biochemical research, this compound acts as a reagent in assays that detect and quantify biological molecules.

Applications:

  • It is employed in drug discovery processes to evaluate the efficacy of new compounds against biological targets. This application is crucial for identifying lead candidates for further development .

Cosmetic Formulations

The moisturizing properties of this compound have led to its incorporation into cosmetic products.

Key Insights:

  • It serves as a humectant in skincare formulations, providing hydration benefits without the drawbacks associated with traditional humectants .

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings
PharmaceuticalSynthesis of analgesics and anti-inflammatory agentsCNS depressant activity observed
NeurochemistryInvestigating neurotransmitter systemsPotential candidates for CNS disorder treatments
Material SciencePolymer developmentEnhanced flexibility and durability
Biochemical ResearchReagent in assaysCritical for drug discovery
Cosmetic FormulationsMoisturizing agentEffective alternative to traditional humectants

Mechanism of Action

The mechanism of action of 2-piperidinemethanol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine-2-ethanol (2-(2-Piperidinyl)ethanol)

  • CAS: 1484-84-0, Formula: C₇H₁₅NO, MW: 129.2 g/mol .
  • Key Differences: Extended carbon chain (ethanol vs. methanol substituent) increases molecular weight and hydrophobicity. Applications: Used in cyclization reactions with aldehydes/ketones in aqueous green synthesis .

3-Hydroxypiperidine

  • CAS: Not explicitly provided; referenced in benzofused sultam synthesis.
  • Key Differences :
    • Hydroxyl group at the 3-position leads to distinct reactivity, producing bridged benzofused sultams instead of tricyclic structures .

2-Pyrrolidinemethanol

  • CAS: Not provided; synthesized from proline.
  • Key Differences :
    • Five-membered pyrrolidine ring vs. six-membered piperidine, altering ring strain and hydrogen-bonding capacity .

Functional Analogues

4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol

  • CAS: Not provided; Formula: C₁₁H₂₃NO₂, MW: 201.31 g/mol .
  • Key Differences :
    • Bulky tetramethyl groups enhance steric hindrance, limiting reactivity in small-molecule synthesis.

(3-Methoxyphenyl)-2-piperidinemethanol

  • CAS: Not provided; isolated from Fagopyrum cymosum .

Chemical and Physical Properties

Property 2-Piperidinemethanol Piperidine-2-ethanol 3-Hydroxypiperidine
Molecular Formula C₆H₁₃NO C₇H₁₅NO C₅H₁₁NO
Molecular Weight (g/mol) 115.17 129.2 101.15
Melting Point (K) 340 Not reported Not reported
Boiling Point (K) 374.2 (0.008 bar) Not reported Not reported
Solubility Slightly soluble in water Soluble in alcohol Not reported

Biological Activity

2-Piperidinemethanol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a hydroxymethyl group attached, which contributes to its unique chemical properties. The compound has been synthesized through various methods, including condensation reactions with aldehydes and other functional groups, leading to derivatives with enhanced biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Neuroprotective Effects

The compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. In silico studies suggest that this compound may interact with key receptors involved in neuroprotection.

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential for treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and microbial growth.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
  • Antioxidant Activity : By scavenging free radicals, this compound helps mitigate oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent .

Study 2: Neuroprotective Potential

In a neurodegenerative model using rat brain slices exposed to oxidative stress, treatment with this compound significantly reduced cell death compared to controls. The compound was found to enhance the levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryReduction of cytokine production

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Piperidinemethanol derivatives in aqueous solutions?

  • Category : Synthesis & Green Chemistry
  • Methodological Answer : Aqueous synthesis can be achieved by reacting this compound with aldehydes/ketones under mild conditions. For example, cyclization reactions with enamines in water (Figure 1 in ) yield products analyzed via GC-MS and NMR. Key parameters include pH control (neutral to slightly acidic), temperature (25–40°C), and stoichiometric ratios (1:1 for aldehyde/ketone:amine). Characterization requires NMR (¹H/¹³C) for structural confirmation and GC-MS for purity assessment. This method reduces organic solvent use, aligning with green chemistry principles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Category : Safety & Handling
  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for aerosolized particles .
  • First Aid : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for ≥15 minutes and seek medical help .
  • Storage : Keep in a cool, ventilated area away from oxidizers. Use secondary containment to prevent drainage contamination .

Q. How can researchers characterize the purity and structure of this compound?

  • Category : Characterization
  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to identify peaks for the piperidine ring (δ 1.4–1.8 ppm) and ethanol moiety (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl or hydroxyl groups .
  • IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Solubility Testing : The compound is soluble in alcohols (e.g., methanol, ethanol) but sparingly soluble in water .

Advanced Research Questions

Q. What structural factors influence the cyclization efficiency of N-substituted β-hydroxy urethanes derived from this compound?

  • Category : Reaction Mechanism Analysis
  • Methodological Answer : Cyclization rates depend on ring strain and spatial orientation. For example, this compound-derived carbamates achieve 78% cyclization in 1 hour, while prolinol analogs (<3%) fail due to unfavorable 5-membered ring geometry ( ). Computational modeling (DFT calculations) can predict transition states and activation energies. Experimentally, vary substituents on the piperidine ring and monitor reaction kinetics via HPLC .

Q. How do this compound derivatives modulate biological activity in pancreatic β-cell survival studies?

  • Category : Biological Applications
  • Methodological Answer :

  • In Vitro Testing : Treat INS-1 cells with derivatives (e.g., 2,4-diaminoquinazolines) under thapsigargin-induced stress. Measure viability via MTT assays ( ).
  • Structure-Activity Relationship (SAR) : Modify the ethanol side chain (e.g., alkylation, acetylation) to assess hydrophobicity and hydrogen-bonding effects. Derivatives with electron-withdrawing groups show enhanced cell survival .

Q. What strategies optimize substitution reactions on the piperidine ring of this compound for targeted drug design?

  • Category : Synthetic Chemistry
  • Methodological Answer :

  • Halogenation : Use bromine (Br₂) in dichloromethane with FeCl₃ catalysis for electrophilic substitution .
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces carbonyl groups while preserving the piperidine core .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 4-position of the piperidine ring .

Properties

IUPAC Name

piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871027
Record name 2-Piperidinylmethanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 2-Piperidinemethanol
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CAS No.

3433-37-2
Record name 2-Piperidinemethanol
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Record name Piperidin-2-ylmethanol
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Record name 2-Piperidinylmethanol
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Record name Piperidin-2-ylmethanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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